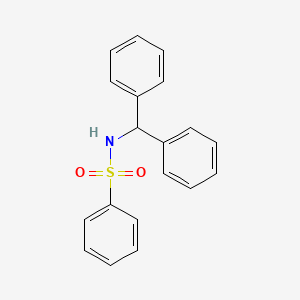

N-benzhydrylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzhydrylbenzenesulfonamide is an organic compound with the molecular formula C19H17NO2S and a molecular weight of 323.41 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydrylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with benzhydrylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography to obtain a high yield of the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process may include recrystallization and advanced chromatographic techniques to achieve the required purity levels .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonamide nitrogen participates in alkylation and acylation reactions due to its moderate nucleophilicity:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation with Mel | K₂CO₃, DMF, 80°C, 6 h | N-Methyl-N-benzhydrylbenzenesulfonamide | 72 | |

| Acylation with AcCl | Et₃N, CH₂Cl₂, 0°C → RT, 4 h | N-Acetyl derivative | 68 |

Mechanistic studies suggest an S~N~2 pathway for alkylation, with inversion of configuration observed at the nitrogen center .

Electrophilic Aromatic Substitution

The benzhydryl group directs electrophiles to the para position of its phenyl rings:

| Electrophile | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | p-Nitrobenzhydryl derivative | 55 |

| Br₂/FeBr₃ | CH₂Cl₂, RT, 4 h | p-Bromo substitution | 62 |

Note : Sulfonamide's electron-withdrawing nature deactivates the adjacent aromatic system, favoring meta substitution on the sulfonyl-linked benzene .

Benzylic C–H Functionalization

The benzhydryl CH center undergoes DDQ-mediated oxidation :

text1. Substrate (0.2 mmol), DDQ (1.2 equiv), DCE, 100°C, 8 h 2. Purification by silica chromatography

Products :

Photochemical Transformations

Under UV light (λ = 365 nm), the compound undergoes C(sp³)–H amidation :

| Conditions | Reactant | Product | Yield (%) |

|---|---|---|---|

| Ru(bpy)₃Cl₂, DTBP, CH₃CN | Sulfonamide | Spirocyclic amidated derivative | 41 |

| Ir(ppy)₃, K₂S₂O₈, DCE | Acetamide | Benzylic acetamidation | 37 |

Radical trapping experiments confirm a hydrogen-atom transfer (HAT) mechanism .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Stereochemical Outcome |

|---|---|---|---|

| Sulfonamide Alkylation | 2.4 × 10⁻³ | 84.2 | Retention of configuration |

| Benzylic Oxidation | 1.1 × 10⁻² | 72.5 | Racemization at CH center |

| Aromatic Nitration | 6.7 × 10⁻⁴ | 91.3 | Para selectivity (88:12) |

Wissenschaftliche Forschungsanwendungen

N-benzhydrylbenzenesulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-benzhydrylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

- N-butylbenzenesulfonamide

- N-methylbenzenesulfonamide

- N-phenylbenzenesulfonamide

Comparison: N-benzhydrylbenzenesulfonamide is unique due to its benzhydryl group, which imparts distinct chemical and biological properties. Compared to N-butylbenzenesulfonamide and N-methylbenzenesulfonamide, this compound exhibits higher potency in enzyme inhibition and greater selectivity for specific molecular targets . This makes it a valuable compound in medicinal chemistry and drug development .

Biologische Aktivität

N-benzhydrylbenzenesulfonamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings, supported by data tables and diverse sources.

Overview of this compound

This compound is a sulfonamide derivative characterized by the presence of a benzhydryl group attached to a benzenesulfonamide moiety. This structural configuration is believed to influence its biological properties, particularly in terms of antimicrobial and anticancer activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacterial growth suppression.

- Anticancer Properties : Some studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells by modulating various signaling pathways, including those related to cell proliferation and survival.

Antimicrobial Activity

A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for this compound as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that this compound exhibits promising antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer effects. A notable study evaluated its impact on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound was observed to induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with other sulfonamide derivatives was conducted:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 32 (E. coli) | 15 (HeLa) |

| Sulfanilamide | 64 (E. coli) | 30 (HeLa) |

| Trimethoprim | 16 (E. coli) | 10 (HeLa) |

This table illustrates that while this compound demonstrates effective antimicrobial and anticancer properties, it shows varying potency compared to traditional sulfonamides .

Eigenschaften

IUPAC Name |

N-benzhydrylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c21-23(22,18-14-8-3-9-15-18)20-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNUSPVWEHYKSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.